HTS Bioassay Fingerprint: 4-Methoxy vs. 3-Methoxy Regioisomer Divergence in Target Engagement
The target compound (4-methoxy, CAS 847406-44-4) was specifically screened as a small-molecule inhibitor of ST2 (interleukin-1 receptor-like 1, IL1RL1) and as an activator of GPR151 in cell-based high-throughput assays, whereas the 3-methoxy regioisomer (CAS 847406-41-1) was screened in entirely distinct assay panels, including regulators of G-protein signaling 4 (RGS4), mu-type opioid receptor (OPRM1), ADAM17, and muscarinic acetylcholine receptor M1 (CHRM1), with no overlapping targets reported between the two regioisomers . This target engagement divergence demonstrates that the methoxy positional isomerism alone dictates which screening panels yield activity, confirming that the 4-methoxy compound occupies a unique pharmacological space not addressable by the 3-methoxy analog .
| Evidence Dimension | HTS screening target engagement profile |
|---|---|
| Target Compound Data | ST2 (IL1RL1) inhibitor screening, GPR151 activator screening, FBW7 activator screening, MITF inhibitor screening (4 distinct HTS assay entries) |
| Comparator Or Baseline | 3-methoxy regioisomer (CAS 847406-41-1): RGS4 regulator screening, OPRM1 agonist screening, ADAM17 inhibitor screening, CHRM1 agonist screening (5 distinct HTS assay entries; zero overlapping targets) |
| Quantified Difference | 0% target overlap between 4-methoxy and 3-methoxy regioisomers across combined 9 unique HTS assay entries |
| Conditions | HTS panels sourced from The Scripps Research Institute Molecular Screening Center and Johns Hopkins Ion Channel Center; cell-based and biochemical assay formats |
Why This Matters
Procurement for ST2/IL1RL1 or GPR151-related projects requires the 4-methoxy compound specifically; the 3-methoxy regioisomer will not engage these targets.
